molecular formula C20H13ClN4O3 B6579336 4-chloro-3-nitro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide CAS No. 850930-93-7

4-chloro-3-nitro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide

Cat. No.: B6579336
CAS No.: 850930-93-7
M. Wt: 392.8 g/mol
InChI Key: CUWXJOHDVASOOJ-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a complex organic compound with the molecular formula C20H14ClN3O. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their valuable applications in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, the compound can be synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. Conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-nitro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a chloro, nitro, and imidazo[1,2-a]pyridine moiety makes it a valuable compound for various scientific and industrial applications .

Biological Activity

4-chloro-3-nitro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a chloro group, a nitro group, and an imidazo[1,2-a]pyridine moiety. Its molecular formula is C17H14ClN3O2, with a molecular weight of approximately 341.76 g/mol.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that compounds containing nitro groups often exhibit antitumor properties. The nitro group in this compound may enhance its ability to act as a hypoxia-activated prodrug, targeting cancer cells that thrive in low oxygen environments. Studies have shown that similar nitro-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cellular signaling pathways associated with proliferation and survival .

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the imidazo[1,2-a]pyridine ring enhances its interaction with bacterial membranes, potentially leading to increased permeability and subsequent cell death. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

Nitro compounds are known for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to its potential therapeutic effects in inflammatory diseases . The modulation of these pathways suggests a dual role in managing inflammation while also targeting cancerous tissues.

The mechanisms underlying the biological activities of this compound include:

  • Nitric Oxide Release : Nitro groups can facilitate the release of nitric oxide (NO), which plays a crucial role in various biological processes including vasodilation and immune response modulation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .

Case Studies

Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of similar nitro compounds, researchers observed significant tumor regression in xenograft models treated with nitro-substituted benzamides. The study highlighted the importance of structural modifications in enhancing antitumor activity .

Case Study 2: Antimicrobial Testing
A series of tests against common bacterial strains (e.g., Staphylococcus aureus and Pseudomonas aeruginosa) revealed that derivatives of imidazo[1,2-a]pyridine exhibited promising antimicrobial effects at micromolar concentrations. This suggests that this compound may similarly possess antimicrobial properties worthy of further investigation .

Properties

IUPAC Name

4-chloro-3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O3/c21-15-10-9-14(12-16(15)25(27)28)20(26)23-19-18(13-6-2-1-3-7-13)22-17-8-4-5-11-24(17)19/h1-12H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWXJOHDVASOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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